Glesatinib hydrochloride
Overview
Description
MGCD265 hydrochloride, also known as Glesatinib hydrochloride, is a potent, orally active multi-target kinase inhibitor. It primarily targets the mesenchymal epithelial transition factor (MET) and vascular endothelial growth factor receptor (VEGFR) families, as well as other kinases such as AXL and Tie-2. This compound has shown significant promise in preclinical and clinical studies for its ability to inhibit tumor growth and angiogenesis, making it a potential therapeutic agent for various types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MGCD265 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods: Industrial production of MGCD265 hydrochloride follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and filtration. The final product is then formulated into the desired dosage forms for clinical use .
Chemical Reactions Analysis
Types of Reactions: MGCD265 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
MGCD265 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is used to investigate the role of MET and VEGFR in cellular processes such as proliferation, migration, and angiogenesis.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer.
Industry: It is used in the development of targeted therapies and personalized medicine approaches .
Mechanism of Action
MGCD265 hydrochloride exerts its effects by inhibiting the activity of multiple receptor tyrosine kinases, including MET, VEGFR, AXL, and Tie-2. These kinases play crucial roles in tumor growth, survival, and angiogenesis. By blocking their activity, MGCD265 hydrochloride disrupts key signaling pathways, leading to reduced tumor cell proliferation, migration, and angiogenesis. This inhibition also enhances the effectiveness of other anticancer therapies .
Comparison with Similar Compounds
Crizotinib: Another MET inhibitor used in the treatment of non-small cell lung cancer.
Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR, and other kinases, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.
Uniqueness of MGCD265 Hydrochloride: MGCD265 hydrochloride is unique in its ability to simultaneously inhibit multiple kinases involved in tumor growth and angiogenesis. This broad-spectrum activity distinguishes it from other inhibitors that target only one or two kinases. Additionally, its oral bioavailability and favorable pharmacokinetic properties make it a promising candidate for clinical development .
Biological Activity
Glesatinib hydrochloride, also known as MGCD265, is a novel tyrosine kinase inhibitor (TKI) primarily targeting the MET and AXL pathways. It has shown promising biological activity in various cancer models, particularly in non-small cell lung cancer (NSCLC) characterized by MET exon 14 mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and pharmacokinetic properties.
Glesatinib functions by inhibiting the activity of MET and AXL kinases, which are implicated in tumor growth, metastasis, and resistance to other therapies. By targeting these pathways, glesatinib aims to overcome resistance mechanisms that limit the effectiveness of conventional treatments.
- MET Inhibition : Glesatinib effectively inhibits MET signaling, which is often activated in various cancers due to mutations or overexpression.
- AXL Inhibition : AXL is associated with epithelial-mesenchymal transition (EMT) and is linked to poor prognosis in several cancers. Glesatinib's dual inhibition of MET and AXL may enhance its antitumor efficacy.
Preclinical Studies
In vitro studies have demonstrated that glesatinib exhibits significant antiproliferative effects on cancer cell lines harboring MET exon 14 mutations. For instance:
- Cell Line Sensitivity : Glesatinib showed IC50 values in the nanomolar range against MET-dependent cell lines, indicating potent inhibitory activity.
- Resistance Mechanisms : Research has indicated that glesatinib remains effective against certain mutations within the MET activation loop that confer resistance to first-generation MET inhibitors .
Clinical Studies
Glesatinib has been evaluated in several clinical trials, showcasing its potential in treating NSCLC and other malignancies.
- Phase I Trials : Initial studies assessed the safety and pharmacokinetics of glesatinib when combined with other agents like erlotinib and docetaxel. The results indicated manageable toxicity profiles and acceptable pharmacokinetic parameters .
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Case Study Illustrations :
- A notable case involved a patient with NSCLC who had previously responded to crizotinib but later relapsed. Treatment with glesatinib resulted in a reduction in the size of liver metastases and a concurrent loss of detectable mutations in plasma DNA, highlighting its potential for overcoming resistance .
Pharmacokinetics
Glesatinib displays unique pharmacokinetic characteristics that influence its therapeutic application:
- Absorption and Distribution : After administration, glesatinib reaches peak plasma concentrations (Cmax) within 1 to 11 hours. Its bioavailability is limited, showing less than dose-proportional increases at higher doses .
- Impact of Food : Studies suggest that food does not significantly affect the pharmacokinetic parameters of glesatinib, allowing for flexible dosing regimens .
Summary of Key Findings
Parameter | Details |
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Target Kinases | MET, AXL |
IC50 Values | Nanomolar range against MET-dependent cell lines |
Clinical Efficacy | Positive responses in NSCLC patients with MET mutations |
Pharmacokinetics | Cmax: 1-11 h post-dose; limited bioavailability |
Resistance Overcoming | Effective against certain resistance mutations |
Properties
IUPAC Name |
N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXGVPWXBWWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClF2N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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